An In-depth Technical Guide to 3-methyl-L-tyrosine: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 3-methyl-L-tyrosine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-L-tyrosine is a substituted aromatic amino acid and a derivative of the naturally occurring L-tyrosine. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal synthesis but plays a significant role in biochemical research, particularly in the study of catecholamine metabolism and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3-methyl-L-tyrosine, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
3-methyl-L-tyrosine, with the IUPAC name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is structurally characterized by a methyl group substitution at the third position of the phenyl ring of L-tyrosine.[1] This modification influences its chemical and biological properties.
Table 1: Chemical and Physical Properties of 3-methyl-L-tyrosine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | [1] |
| CAS Number | 17028-03-4 | [2] |
| SMILES | CC1=C(C=CC(=C1)C--INVALID-LINK--N)O | |
| InChI | InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
| InChIKey | MQHLULPKDLJASZ-QMMMGPOBSA-N | |
| Topological Polar Surface Area | 83.6 Ų | |
| XLogP3 | -1.4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-methyl-L-tyrosine are crucial for its application in research and development.
Synthesis of 3-methyl-L-tyrosine
While a specific, detailed, and publicly available protocol for the synthesis of 3-methyl-L-tyrosine is not readily found in the searched literature, a general synthetic approach can be inferred from the synthesis of related tyrosine derivatives. A plausible method would involve the alkylation of a protected L-tyrosine derivative. A generalized workflow is presented below.
General Procedure:
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Protection: The amino and hydroxyl groups of L-tyrosine are first protected to prevent side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the hydroxyl group can be protected as a benzyl ether.
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Methylation: The protected L-tyrosine is then subjected to an ortho-selective methylation reaction. This can be challenging and may require specific directing groups or catalysts to achieve regioselectivity at the C3 position of the phenyl ring.
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Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl ethers) to yield 3-methyl-L-tyrosine. Purification is typically achieved through techniques such as crystallization or chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of 3-methyl-L-tyrosine. While a detailed spectrum with peak assignments was not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of 3-methyl-L-tyrosine. The expected exact mass is 195.08954 Da. The fragmentation pattern in MS/MS would likely involve the loss of the carboxyl group and the amino group, similar to L-tyrosine.
Biological Activity and Signaling Pathways
3-methyl-L-tyrosine is recognized for its role in the context of catecholamine biosynthesis. L-tyrosine is the natural precursor for the synthesis of dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase is the rate-limiting step in this pathway, converting L-tyrosine to L-DOPA.
The introduction of a methyl group at the 3-position of the phenyl ring can influence the interaction of the molecule with tyrosine hydroxylase. It is plausible that 3-methyl-L-tyrosine could act as a substrate or an inhibitor of this enzyme, thereby modulating the downstream synthesis of catecholamines.
The diagram below illustrates the established catecholamine synthesis pathway and the potential point of interaction for 3-methyl-L-tyrosine.
Conclusion
3-methyl-L-tyrosine is a molecule of significant interest for researchers in medicinal chemistry and pharmacology. Its structural similarity to L-tyrosine suggests a potential to modulate the catecholamine biosynthetic pathway, opening avenues for the development of novel therapeutic agents for neurological and endocrine disorders. This guide provides a foundational understanding of its chemical properties and biological context. Further research is warranted to fully elucidate its pharmacological profile and to develop detailed and optimized synthetic and analytical protocols.
